Taprizosin mesylate

Description

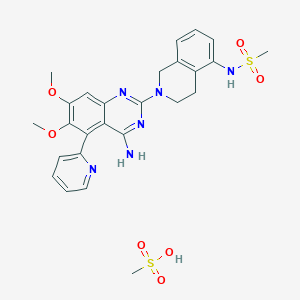

Taprizosin mesylate is a mesylate salt formulation of taprizosin, a compound primarily investigated for its pharmacological properties. Mesylate salts (methanesulfonate salts) are commonly employed in drug development to enhance solubility, stability, and bioavailability of hydrophobic parent compounds .

Properties

CAS No. |

358632-25-4 |

|---|---|

Molecular Formula |

C26H30N6O7S2 |

Molecular Weight |

602.7 g/mol |

IUPAC Name |

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide;methanesulfonic acid |

InChI |

InChI=1S/C25H26N6O4S.CH4O3S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33;1-5(2,3)4/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29);1H3,(H,2,3,4) |

InChI Key |

PELLFYXDXSYSSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Formation of Mesylate

The reaction proceeds via a two-step process:

-

Step 1 : Formation of a sulfene intermediate from MsCl and base.

-

Step 2 : Nucleophilic attack by the alcohol oxygen, resulting in the mesylated product .

Key Advantage : Mesylation enhances leaving-group ability, enabling efficient substitution (SN1/SN2) or elimination (E1/E2) reactions .

Substitution Reactions

-

SN2 Mechanism : Inversion of configuration at the carbon bearing the mesylate group.

-

SN1/E1 Pathways : Possible for tertiary substrates, leading to carbocation formation or elimination products .

Pharmacological Implications

While Taprizosin mesylate is not explicitly detailed, prazosin mesylate (if analogous) would retain prazosin’s pharmacological profile:

-

α-Adrenergic Blockade : Inhibits α1/α2B receptors, reducing vascular resistance and treating hypertension .

-

Off-Target Effects :

Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| Solubility | DMSO: 25 mg/mL; Ethanol: 5 mg/mL | |

| PKCδ Inhibition | EC₅₀ ≈ 7.88 μM (glioblastoma cells) | |

| Bioavailability | ~60% (oral) | |

| Metabolism | Extensive liver demethylation |

Stability and Reactivity

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

The following analysis compares taprizosin mesylate with other mesylate salts in terms of therapeutic applications, mechanisms of action, pharmacokinetics, and clinical findings.

Table 1: Comparative Overview of this compound and Analogous Mesylate Salts

CKRT: Continuous kidney replacement therapy; *CSCs: Cancer stem cells

Pharmacokinetic and Solubility Advantages

Mesylate salts universally enhance aqueous solubility, a critical factor for oral and parenteral formulations:

- Imatinib mesylate demonstrates higher plasma exposure compared to free-base forms, with improved dissolution rates .

- Gepotidacin mesylate (antibacterial) shows comparable AUC and Cmax values to free-base tablets, confirming equivalent bioavailability .

- Cetyl tranexamate mesylate leverages lipid-like properties for transdermal penetration, unlike its parent compound .

This compound likely follows this trend, as mesylation typically increases solubility by 10–100-fold .

Therapeutic Efficacy and Target Specificity

- Apatinib mesylate outperforms PTK787 in VEGFR2/KDR inhibition (IC50 = 2.43 vs. 33.3 nM), attributed to optimized salt formulation enhancing receptor binding .

- Nafamostat mesylate lacks dose-dependent efficacy in CKRT anticoagulation, highlighting the need for standardized dosing guidelines .

This compound’s therapeutic niche remains undefined but may align with kinase inhibition or cardiovascular applications, given structural parallels.

Q & A

Q. What are the validated analytical methods for quantifying Taprizosin mesylate in experimental formulations?

Methodological Answer: UV spectrophotometry and HPLC are widely used for quantification. For UV-based methods, determine λmax in a solvent (e.g., methanol or 0.1N HCl) and validate linearity across a concentration range (e.g., 2–10 µg/mL) using Beer-Lambert’s law. For HPLC, optimize mobile phase composition (e.g., acetonitrile:phosphate buffer) and flow rate to achieve baseline separation. Validate precision, accuracy, and robustness via inter-day/intra-day studies, and cross-validate with LC-MS for specificity .

Q. How should synthesis protocols for this compound precursors address stability challenges?

Methodological Answer: Monitor reaction intermediates for cyclization or degradation (e.g., via <sup>1</sup>H NMR or mass spectrometry). If instability occurs (e.g., mesylate group reacting with nitrogen atoms in the parent compound), consider low-temperature synthesis (<0°C) or alternative protecting groups. Characterize intermediates immediately post-synthesis to avoid structural rearrangements .

Q. What criteria define the purity and identity of this compound in preclinical studies?

Methodological Answer: Purity (>99%) should be confirmed via elemental analysis, HPLC chromatograms (peak symmetry, retention time), and melting point consistency. Identity is validated using FT-IR (functional group fingerprints) and mass spectrometry (molecular ion peaks). For novel derivatives, provide <sup>13</sup>C/<sup>1</sup>H NMR assignments and compare with literature data for analogous mesylates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across animal models?

Methodological Answer: Conduct species-specific pharmacokinetic studies under controlled conditions (e.g., fasting state, uniform dosing). Use compartmental modeling to compare absorption rates and metabolite profiles. Address interspecies variability by correlating data with cytochrome P450 isoform expression (e.g., CYP3A4 vs. CYP2D6 activity). Validate findings using radiolabeled this compound in tracer studies .

Q. What experimental designs mitigate photodegradation risks in this compound formulations?

Methodological Answer: Perform accelerated stability testing under UV/visible light (ICH Q1B guidelines). Use amber glassware for storage and include light-protective excipients (e.g., titanium dioxide in tablets). Monitor degradation products via HPLC-DAD and assess bioequivalence of degraded vs. intact samples. For liquid formulations, recommend refrigeration and opaque packaging .

Q. How do researchers differentiate this compound’s target-specific effects from off-target interactions in cellular assays?

Methodological Answer: Employ orthogonal assays:

- Kinase profiling : Screen against a panel of kinases (e.g., Eurofins KinaseProfiler<sup>®</sup>) to identify off-target inhibition.

- CRISPR knockouts : Validate target dependency by comparing effects in wild-type vs. gene-edited cell lines.

- Thermal shift assays : Confirm direct binding by measuring target protein melting temperature (ΔTm) shifts .

Q. What statistical frameworks are optimal for analyzing dose-response contradictions in this compound’s efficacy studies?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare EC50 values across models. For paradoxical responses (e.g., efficacy loss at high doses), investigate solubility limits or receptor downregulation via Western blotting .

Methodological Considerations for Contradictory Data

- In vitro vs. in vivo efficacy gaps : Cross-validate using ex vivo models (e.g., patient-derived organoids) and measure tissue penetration via MALDI imaging .

- Batch-to-batch variability : Implement QC protocols with strict SOPs for synthesis/purification. Use DSC (differential scanning calorimetry) to detect polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.